2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide
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Overview
Description
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a naphthalen-1-ylmethylideneamino moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or sulfide reacts with a suitable leaving group on the triazole ring.
Condensation with Naphthalen-1-ylmethylideneamine: The final step involves the condensation of the triazole-sulfanyl intermediate with naphthalen-1-ylmethylideneamine under mild heating and catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the imine group, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted triazole and aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives in various chemical reactions.
Biology
Biologically, triazole derivatives are known for their potential antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar biological activities, including its ability to inhibit specific enzymes or interact with biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Triazole derivatives are often used in the development of pharmaceuticals, and this compound may contribute to the discovery of new drugs or therapeutic agents.
Industry
Industrially, the compound may find applications in the development of advanced materials, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it a valuable candidate for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group may play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The naphthalen-1-ylmethylideneamino moiety may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-ethyl-5-(2-thienyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- 2-[[4-ethyl-5-(2-thienyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide stands out due to its unique combination of structural features. The presence of the naphthalen-1-ylmethylideneamino moiety adds to its complexity and potential for diverse interactions with molecular targets. This uniqueness may translate to distinct biological and chemical properties, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C24H23N5OS |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C24H23N5OS/c1-3-29-23(19-13-11-17(2)12-14-19)27-28-24(29)31-16-22(30)26-25-15-20-9-6-8-18-7-4-5-10-21(18)20/h4-15H,3,16H2,1-2H3,(H,26,30)/b25-15- |
InChI Key |
BTQWUBIPBUBMHX-MYYYXRDXSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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